

An In-depth Technical Guide to 5-Cyclopentylpentanoic Acid: Structure, Synthesis, and Properties

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Compound of Interest

Compound Name: 5-Cyclopentylpentanoic acid

Cat. No.: B3053512

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Cyclopentylpentanoic acid**, a saturated fatty acid with a terminal cyclopentyl group. This document details its chemical structure, physical properties, and known synthesis methodologies. While specific biological signaling pathways for this compound are not extensively documented, this guide also explores the general antibacterial mechanisms attributed to fatty acids of this class, providing a framework for further investigation.

Core Data and Physical Properties

5-Cyclopentylpentanoic acid, also known as 5-cyclopentylvaleric acid, is a C10 carboxylic acid. Its structure consists of a five-carbon pentanoic acid chain with a cyclopentyl substituent at the terminal (5th) carbon position.

Table 1: Chemical Identifiers and Physical Properties of **5-Cyclopentylpentanoic Acid**

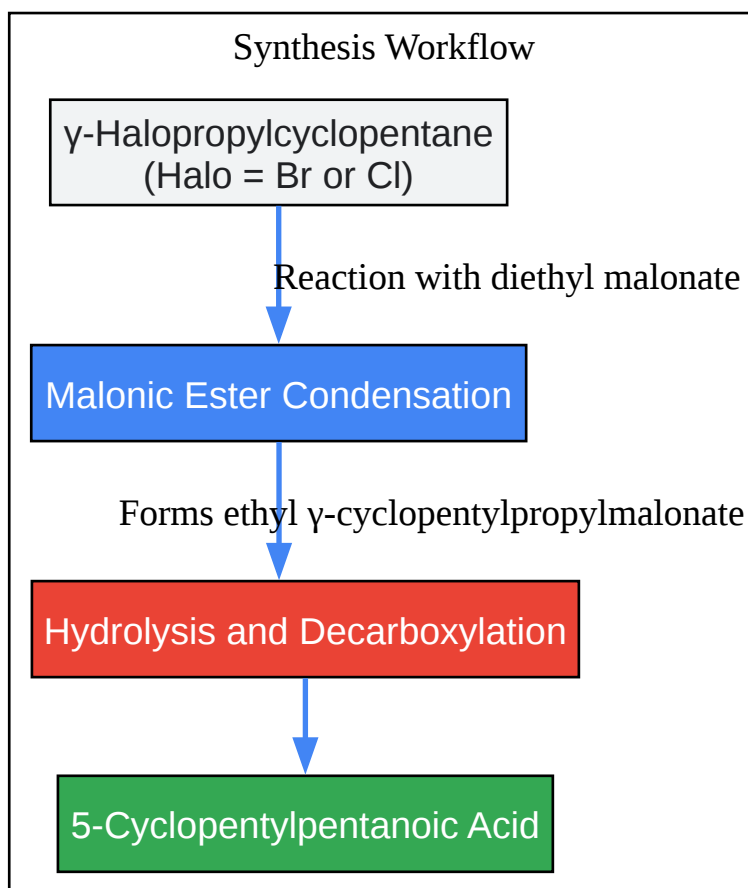
Property	Value	Source
IUPAC Name	5-Cyclopentylpentanoic acid	N/A
Synonyms	5-Cyclopentylvaleric acid	
CAS Number	5422-27-5	N/A
Molecular Formula	C ₁₀ H ₁₈ O ₂	N/A
Molecular Weight	170.25 g/mol	N/A
Physical Form	Liquid	[1]
Melting Point	14-15 °C	[1]
Boiling Point	137-137.5 °C at 4.5 mmHg; 149-150 °C at 9 mmHg	
Refractive Index (n _D ²⁰)	1.4595 - 1.4596	

Table 2: Safety Information for **5-Cyclopentylpentanoic Acid**

Hazard Statement	Precautionary Statement
H315: Causes skin irritation.	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501
H318: Causes serious eye damage.	
H335: May cause respiratory irritation.	

Synthesis of 5-Cyclopentylpentanoic Acid

A documented method for the synthesis of **5-Cyclopentylpentanoic acid** involves a malonic ester synthesis approach starting from γ -bromopropylcyclopentane or γ -chloropropylcyclopentane. The general workflow for this synthesis is outlined below.



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Caption: Synthesis workflow for **5-Cyclopentylpentanoic acid**.

Experimental Protocol: Malonic Ester Synthesis

The following protocol is adapted from the literature describing the synthesis of 5-cyclopentyl-n-valeric acid.

Materials:

- γ -bromopropylcyclopentane or γ -chloropropylcyclopentane
- Diethyl malonate
- Sodium ethoxide

- Ethanol
- Ether or Benzene
- Hydrochloric acid
- Sodium hydroxide

Procedure:

- **Condensation:** React γ -halopropylcyclopentane with diethyl malonate in the presence of a base such as sodium ethoxide in an appropriate solvent like ethanol. This reaction forms ethyl γ -cyclopentylpropylmalonate.
- **Hydrolysis and Decarboxylation:** The resulting ethyl γ -cyclopentylpropylmalonate is then subjected to hydrolysis, typically using a strong base like sodium hydroxide, followed by acidification with an acid such as hydrochloric acid. Subsequent heating leads to decarboxylation, yielding the final product, **5-Cyclopentylpentanoic acid**.
- **Purification:** The crude product can be purified by distillation under reduced pressure.

An amide derivative of the final product has been reported to have a melting point of 135-136 °C after one recrystallization, which can be used for characterization.

Spectral Data

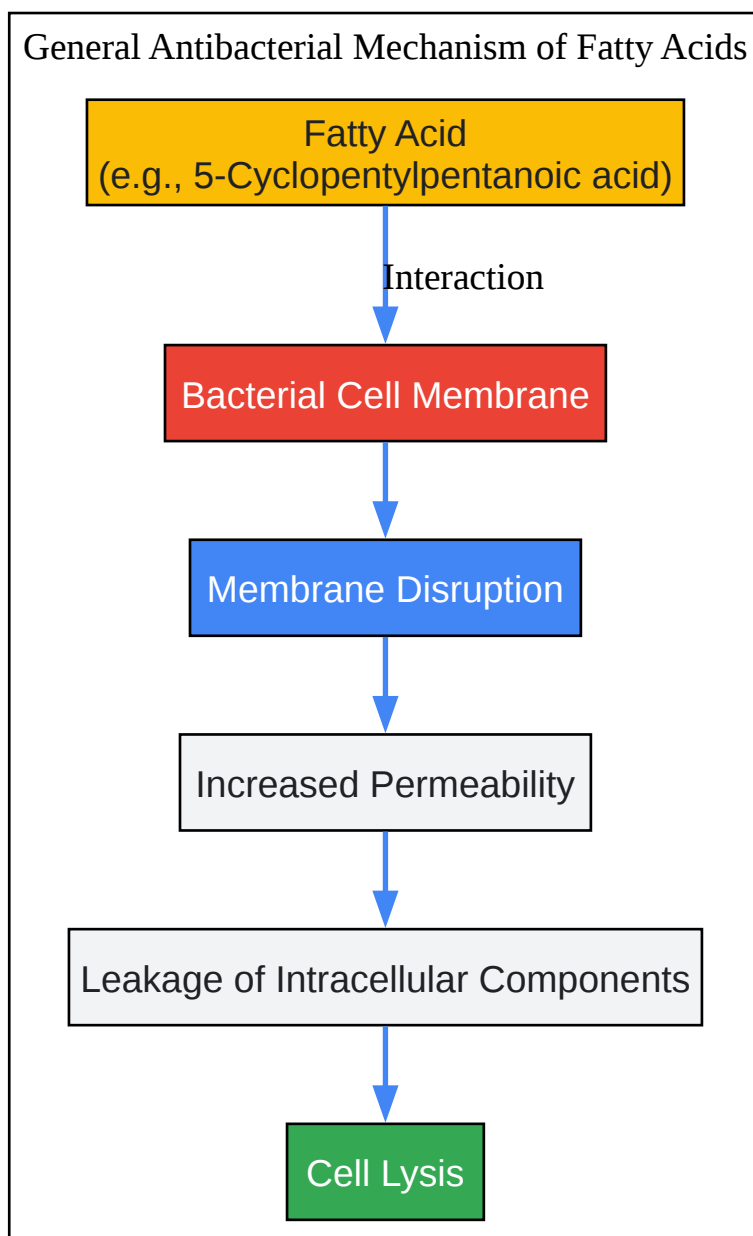
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for **5-Cyclopentylpentanoic acid** is not readily available in the public domain. However, data for structurally related compounds can provide an indication of the expected spectral features.

Table 3: Predicted and Related Compound Spectral Data

Technique	Compound	Key Signals/Fragments
^{13}C NMR	Cyclopentyl 5-chloropentanoate	Data available in PubChem CID 544313[2]
IR	Cyclopentyl 5-chloropentanoate	Vapor phase IR spectrum available in PubChem CID 544313[2]
Mass Spec	Cyclopentyl 5-chloropentanoate	GC-MS data available in PubChem CID 544313, NIST Number: 293374[2]
Mass Spec	Cyclopentanecarboxylic acid	Electron ionization mass spectrum available from NIST WebBook[3]

Potential Biological Activity: Antibacterial Mechanism

While specific signaling pathways for **5-Cyclopentylpentanoic acid** have not been elucidated, fatty acids, in general, are known to possess antibacterial properties. The proposed mechanisms of action often involve the disruption of the bacterial cell membrane.



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Caption: General mechanism of bacterial cell membrane disruption by fatty acids.

The lipophilic nature of the cyclopentyl group and the hydrocarbon chain of **5-Cyclopentylpentanoic acid** would facilitate its insertion into the phospholipid bilayer of bacterial cell membranes. This insertion can lead to a variety of disruptive effects:

- **Increased Membrane Fluidity:** The integration of the fatty acid can disrupt the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity.
- **Formation of Pores or Channels:** The accumulation of fatty acid molecules within the membrane may lead to the formation of transient pores or channels.
- **Alteration of Membrane Protein Function:** The changes in the lipid environment can affect the conformation and function of integral membrane proteins that are crucial for processes like nutrient transport and energy generation.

These events collectively compromise the integrity of the cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death. Further research is required to determine the specific molecular targets and signaling pathways affected by **5-Cyclopentylpentanoic acid** in various bacterial species.

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References

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